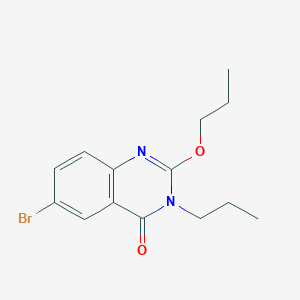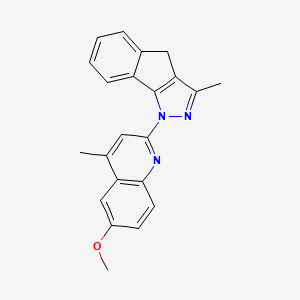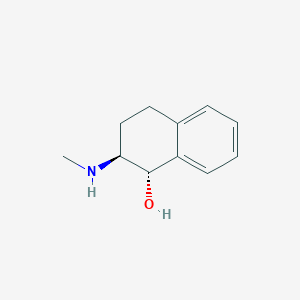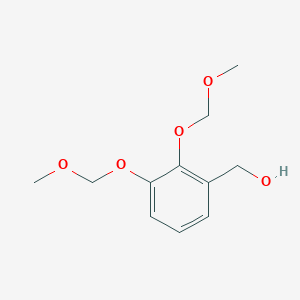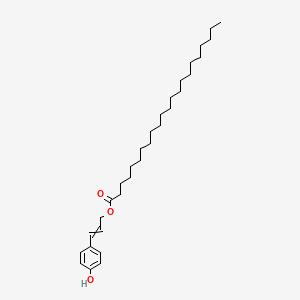
3-(4-Hydroxyphenyl)prop-2-EN-1-YL docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is an organic compound characterized by a long-chain fatty acid ester linked to a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)prop-2-en-1-ol with docosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, can also be explored for a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated esters.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is used as a building block for the synthesis of more complex molecules. Its long-chain ester structure makes it useful in the study of lipid interactions and membrane dynamics.
Biology
In biological research, this compound can be used to study the effects of long-chain esters on cellular processes. It may also serve as a model compound for understanding the metabolism of similar esters in living organisms.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its lipophilic nature allows it to interact with cell membranes, making it a candidate for the development of lipid-based drug carriers.
Industry
Industrially, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be explored as a biodegradable lubricant.
Mechanism of Action
The mechanism by which 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-en-1-yl palmitate: Similar structure but with a shorter fatty acid chain.
3-(4-Hydroxyphenyl)prop-2-en-1-yl stearate: Another similar compound with an intermediate chain length.
Uniqueness
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is unique due to its long-chain docosanoate ester, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity and potential for integration into lipid membranes, making it particularly useful in applications requiring strong lipid interactions.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
125003-14-7 |
|---|---|
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enyl docosanoate |
InChI |
InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-31(33)34-28-21-22-29-24-26-30(32)27-25-29/h21-22,24-27,32H,2-20,23,28H2,1H3 |
InChI Key |
VNCVKIMHIFSCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
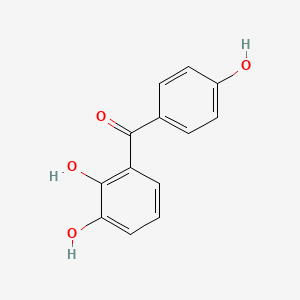
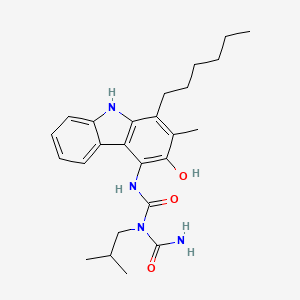
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
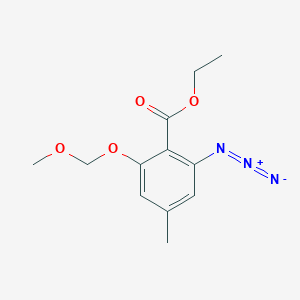
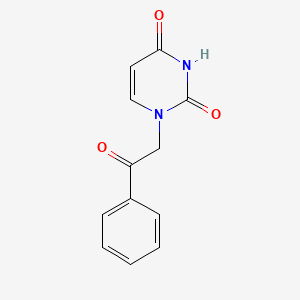
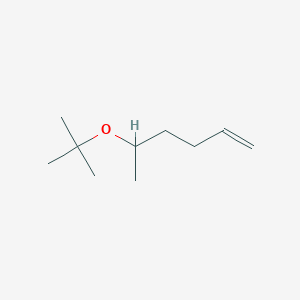
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
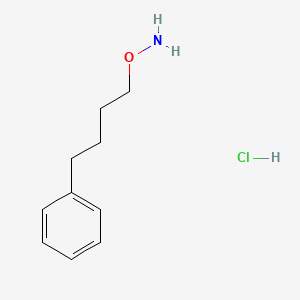
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
